molecular formula C19H14ClNO2S B299509 3-chloro-4-methyl-N-[4-(2-thienylcarbonyl)phenyl]benzamide

3-chloro-4-methyl-N-[4-(2-thienylcarbonyl)phenyl]benzamide

Cat. No. B299509
M. Wt: 355.8 g/mol
InChI Key: VDGSFVJOXLAAAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-chloro-4-methyl-N-[4-(2-thienylcarbonyl)phenyl]benzamide, also known as CTB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CTB is a member of the benzamide family and is a white crystalline powder that is soluble in organic solvents.

Mechanism of Action

The mechanism of action of 3-chloro-4-methyl-N-[4-(2-thienylcarbonyl)phenyl]benzamide is not fully understood. However, it has been suggested that 3-chloro-4-methyl-N-[4-(2-thienylcarbonyl)phenyl]benzamide exerts its anti-tumor effects by inhibiting the activity of certain enzymes involved in cell proliferation and survival. 3-chloro-4-methyl-N-[4-(2-thienylcarbonyl)phenyl]benzamide has also been shown to induce the expression of pro-apoptotic proteins, leading to the death of cancer cells.
Biochemical and Physiological Effects:
3-chloro-4-methyl-N-[4-(2-thienylcarbonyl)phenyl]benzamide has been shown to have a number of biochemical and physiological effects. It has been found to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6, and reduce the activity of NF-κB, a transcription factor that plays a key role in inflammation. 3-chloro-4-methyl-N-[4-(2-thienylcarbonyl)phenyl]benzamide has also been shown to inhibit the growth of bacteria and fungi.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-chloro-4-methyl-N-[4-(2-thienylcarbonyl)phenyl]benzamide in lab experiments is its ability to inhibit the growth of cancer cells and induce apoptosis. This makes it a useful tool for studying the mechanisms of cancer cell death. However, one limitation of using 3-chloro-4-methyl-N-[4-(2-thienylcarbonyl)phenyl]benzamide is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are a number of future directions for research on 3-chloro-4-methyl-N-[4-(2-thienylcarbonyl)phenyl]benzamide. One area of interest is the development of 3-chloro-4-methyl-N-[4-(2-thienylcarbonyl)phenyl]benzamide-based therapies for cancer. Another area of interest is the study of 3-chloro-4-methyl-N-[4-(2-thienylcarbonyl)phenyl]benzamide's effects on the immune system, as it has been shown to modulate the activity of immune cells. Additionally, further research is needed to fully understand the mechanism of action of 3-chloro-4-methyl-N-[4-(2-thienylcarbonyl)phenyl]benzamide and its potential side effects.

Synthesis Methods

The synthesis of 3-chloro-4-methyl-N-[4-(2-thienylcarbonyl)phenyl]benzamide involves the reaction of 3-chloro-4-methylbenzoic acid with thionyl chloride to form 3-chloro-4-methylbenzoyl chloride. The resulting compound is then reacted with 4-(2-thienylcarbonyl)aniline to produce 3-chloro-4-methyl-N-[4-(2-thienylcarbonyl)phenyl]benzamide.

Scientific Research Applications

3-chloro-4-methyl-N-[4-(2-thienylcarbonyl)phenyl]benzamide has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory, anti-tumor, and anti-microbial properties. 3-chloro-4-methyl-N-[4-(2-thienylcarbonyl)phenyl]benzamide has also been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy.

properties

Product Name

3-chloro-4-methyl-N-[4-(2-thienylcarbonyl)phenyl]benzamide

Molecular Formula

C19H14ClNO2S

Molecular Weight

355.8 g/mol

IUPAC Name

3-chloro-4-methyl-N-[4-(thiophene-2-carbonyl)phenyl]benzamide

InChI

InChI=1S/C19H14ClNO2S/c1-12-4-5-14(11-16(12)20)19(23)21-15-8-6-13(7-9-15)18(22)17-3-2-10-24-17/h2-11H,1H3,(H,21,23)

InChI Key

VDGSFVJOXLAAAO-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)C3=CC=CS3)Cl

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)C3=CC=CS3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.